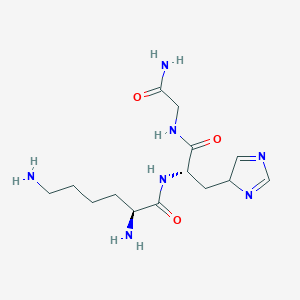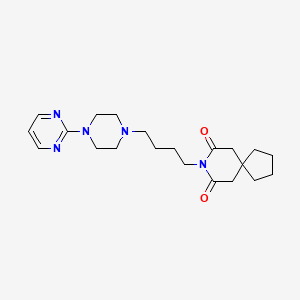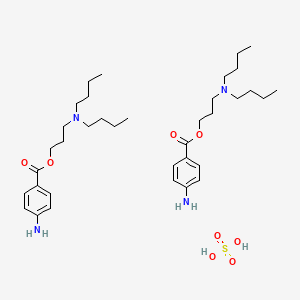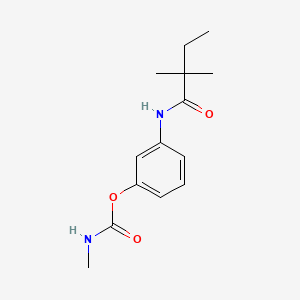
BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) is a bioactive chemical.
Aplicaciones Científicas De Investigación
Protonation Behavior
Research by Armstrong and Moodie (1968) examines the protonation behavior of carbamic acid esters, including butyramide and related compounds. They found that carbamic acid esters demonstrate similar protonation behavior to amides, with intermediate basicity between structurally similar amides and esters (Armstrong & Moodie, 1968).
Insect Control Applications
Studies on carbamate-resistance in houseflies by Georghiou and Garber (1965) highlight the importance of carbamic acid esters in insect control. They explored the genetic inheritance of resistance to various carbamate compounds in houseflies, providing valuable insights for pest management strategies (Georghiou & Garber, 1965).
Synthesis and Chemical Transformations
Kralj et al. (2011) described the synthesis of specific pyrazole derivatives, involving carbamate compounds as intermediates. Their work adds to the understanding of the chemical transformations and applications of carbamic acid esters in synthetic chemistry (Kralj et al., 2011).
Biological and Herbicidal Activity
Lee, Park, and Kim (1989) investigated the herbicidal activity of various carbamates, providing insights into the agricultural applications of these compounds. Their research helps understand the impact of carbamates on seed germination and plant growth (Lee, Park, & Kim, 1989).
Medicinal Chemistry Applications
Hansen, Faarup, and Bundgaard (1991) conducted a study on carbamic acid esters as potential prodrugs for dopaminergic compounds. This research is significant in the context of medicinal chemistry and drug development (Hansen, Faarup, & Bundgaard, 1991).
Propiedades
Número CAS |
17798-17-3 |
|---|---|
Nombre del producto |
BUTYRANILIDE, 2,2-DIMETHYL-3'-HYDROXY-, METHYLCARBAMATE (ester) |
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-14(2,3)12(17)16-10-7-6-8-11(9-10)19-13(18)15-4/h6-9H,5H2,1-4H3,(H,15,18)(H,16,17) |
Clave InChI |
OBURPQOXUFCSTC-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canónico |
CCC(C)(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Apariencia |
Solid powder |
Otros números CAS |
17798-17-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Butyranilide, 2,2-dimethyl-3'-hydroxy-, methylcarbamate (ester) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



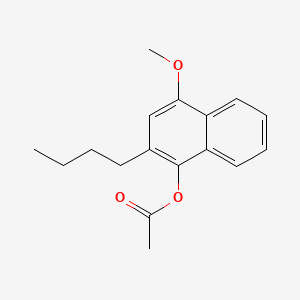
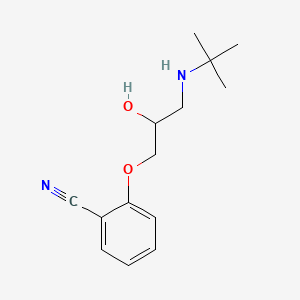
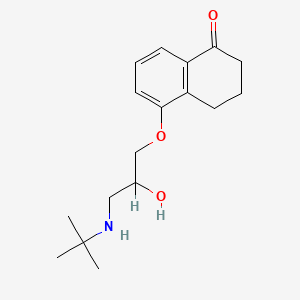
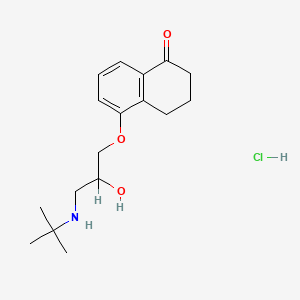
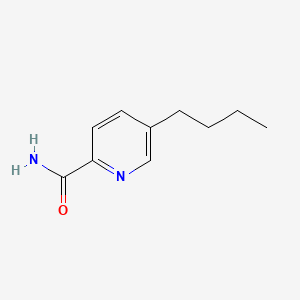
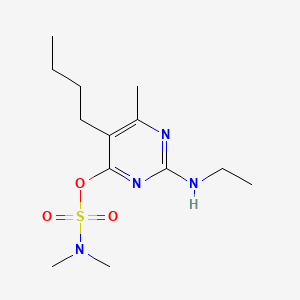
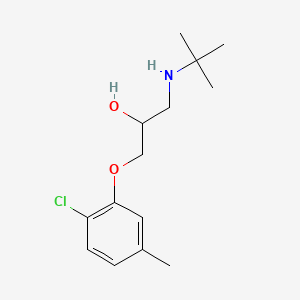
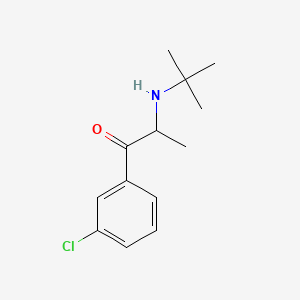
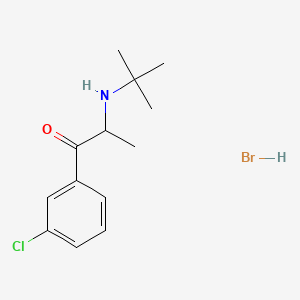
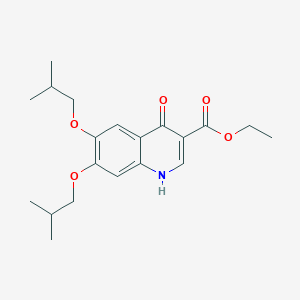
![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)
